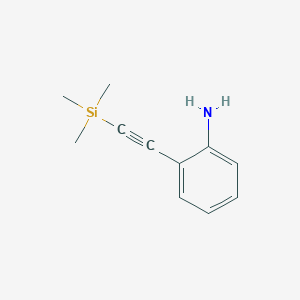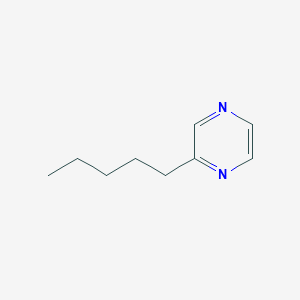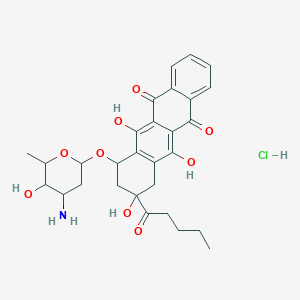
Datpn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Datpn, also known as N,N-diisopropyltryptamine, is a chemical compound that belongs to the tryptamine class of compounds. It is a psychedelic drug that has gained popularity in recent years due to its unique effects on the human mind. Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored.
Wirkmechanismus
The mechanism of action of Datpn is not fully understood. It is believed to act on the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. Datpn is also believed to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Biochemische Und Physiologische Effekte
Datpn has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased creativity. It has also been found to increase heart rate and blood pressure, and can cause dilated pupils and increased body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
Datpn has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Another advantage is that it has a relatively short half-life, which makes it easier to study its effects on the body. However, one limitation is that it is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on Datpn. One area of research is the potential therapeutic applications of Datpn in the treatment of depression, anxiety, and addiction. Another area of research is the potential use of Datpn in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of Datpn, and its effects on the brain and body.
Synthesemethoden
Datpn can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of tryptamine with formic acid and isopropyl alcohol. The Eschweiler-Clarke reaction involves the reaction of tryptamine with formaldehyde and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of cancer.
Eigenschaften
CAS-Nummer |
109485-64-5 |
|---|---|
Produktname |
Datpn |
Molekularformel |
C29H34ClNO9 |
Molekulargewicht |
576 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |
InChI-Schlüssel |
UURZVEUAJLBIKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Kanonische SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Synonyme |
4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
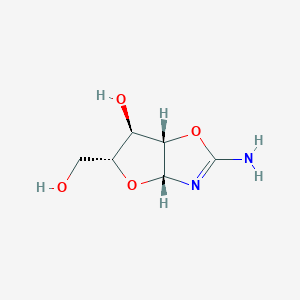
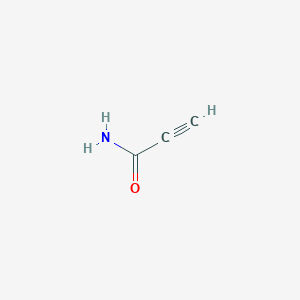
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
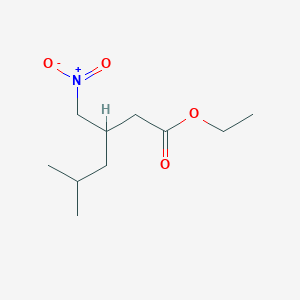
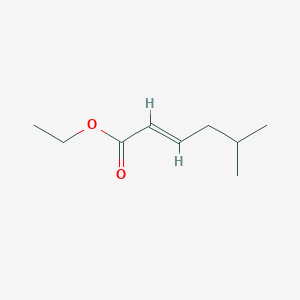
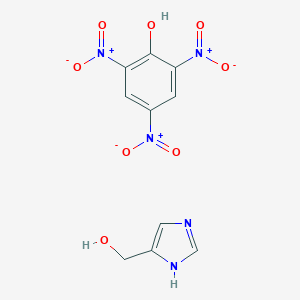
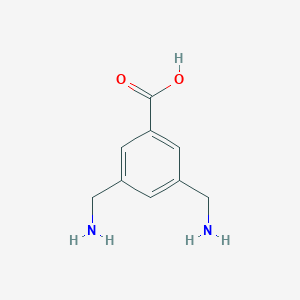
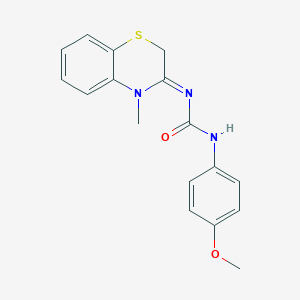
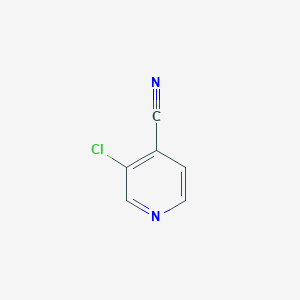

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)
